2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid
Description
This compound is a xanthine derivative characterized by a purine core with methyl groups at positions 3 and 7 and an aminoacetic acid substituent at position 7. The aminoacetic acid group introduces both hydrophilic (carboxylic acid) and hydrogen-bonding (amino) functionalities, influencing solubility and biological interactions.
Properties
IUPAC Name |
2-[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c1-13-5-6(11-8(13)10-3-4(15)16)14(2)9(18)12-7(5)17/h3H2,1-2H3,(H,10,11)(H,15,16)(H,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCIZSRBDSKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC(=O)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid typically involves the following steps:
Starting Materials: : The synthesis begins with purine derivatives, such as 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylamine.
Reaction Conditions: : The reaction involves the introduction of an amino group to the purine ring, followed by acetylation to form the final product. The reaction is usually carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to purine derivatives possess significant anticancer properties. Specifically, studies have shown that 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid can inhibit the proliferation of cancer cells by interfering with nucleotide metabolism and DNA synthesis pathways. This mechanism is particularly relevant in the development of chemotherapeutic agents targeting various cancers.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Purine derivatives are known to inhibit viral replication by mimicking natural nucleotides. Preliminary studies suggest that this compound may disrupt viral RNA synthesis in specific viral infections.
Biochemical Applications
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in nucleotide metabolism. For instance, it has shown inhibitory effects on xanthine oxidase and adenosine deaminase. Such inhibition can be beneficial in conditions like gout and other disorders characterized by elevated purine levels.
Research Tool in Nucleotide Studies
Due to its structural similarity to natural nucleotides, this compound serves as a valuable tool in biochemical research for studying nucleotide metabolism and signaling pathways.
Pharmacological Insights
Potential Therapeutic Uses
Ongoing research is exploring the therapeutic potential of this compound in treating metabolic disorders related to purine metabolism. Its ability to modulate enzyme activity could lead to new treatments for conditions such as hyperuricemia and related inflammatory diseases.
Drug Development
The compound's unique structure makes it a candidate for drug development initiatives aimed at creating novel therapeutics with fewer side effects compared to existing medications. Its derivatives are being screened for efficacy against various targets in drug discovery programs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Antiviral Properties | Showed effectiveness against specific RNA viruses by disrupting replication processes. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of xanthine oxidase with potential applications in gout treatment. |
Mechanism of Action
The mechanism by which 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position of xanthine derivatives is a critical site for modulating pharmacological activity. Key analogs include:
Thioacetic Acid Derivatives
- Example: 2-((7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid (M4) Structure: A thioether linkage replaces the amino group, with a 4-chlorophenoxypropyl side chain. Synthesis: Prepared via reaction of M3 with 2-mercaptoacetic acid (90.5% yield) .
Carboxamide Derivatives
- Example : N-(Adamantan-1-yl)-1-hexyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide
Sulfanylacetic Acid Derivatives
- Example : 2-((1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
Long-Chain Carboxylic Acids
- Example: 6-(1,3-Dimethyl-2,6-dioxo-7H-purin-8-yl)hexanoic acid Structure: A hexanoic acid chain at position 8.
Pharmacological Activity Comparisons
- MAO B Inhibition: The thiosemicarbazide derivative (2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide) exhibits 28% MAO B inhibition, attributed to the thioacetamide group’s electronic effects .
- Neuroprotection : The same compound demonstrated low neurotoxicity and high neuroprotective activity, suggesting that sulfur-containing substituents may enhance therapeutic indices .
- Adenosine Receptor Modulation: Carboxamide derivatives (e.g., XCC analogs) are designed as adenosine receptor antagonists, with bulky substituents improving receptor subtype selectivity .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a purine ring system with specific amino and acetic acid functionalities that are critical for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Binding : It may bind to various receptors influencing signal transduction pathways critical for cellular responses.
- Antioxidant Activity : Some studies suggest that purine derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 1.7 |
| A375 (melanoma) | 0.87 |
| HCT116 (colon carcinoma) | 0.55 |
These findings indicate potent inhibition of cancer cell growth and suggest a mechanism involving the modulation of cyclin-dependent kinase (CDK) activity .
Antiviral Activity
The compound has also been evaluated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors essential for the viral life cycle .
Case Studies
- Study on Antitumor Activity : A study investigated the effects of this compound on tumor xenografts in mice. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
- Mechanistic Insights : Another study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The findings revealed high binding affinity and specificity towards CDK enzymes .
Comparative Analysis
To understand the uniqueness of this compound relative to other purine derivatives, a comparative analysis was performed:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Aminopurine | Anticancer | 5.0 |
| 3-Methylxanthine | Antioxidant | 10.0 |
| 2-(Amino)-4-(4-methylphenyl)-thiazole | Antiviral | 15.0 |
This table illustrates that while other compounds exhibit biological activities, this compound shows superior potency in specific contexts .
Q & A
Q. How can computational modeling predict binding modes and guide rational drug design?
- Methodology :
- Molecular Dynamics Simulations : Use GROMACS to simulate ligand-receptor complexes (e.g., adenosine A₂A receptor PDB: 3EML). Analyze binding free energy (MM-PBSA).
- Quantum Mechanical Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to assess electronic effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
